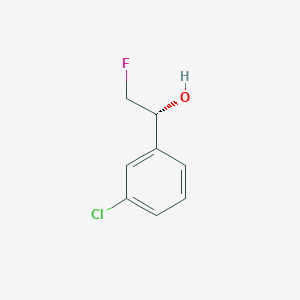

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol is a chiral compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a fluorine atom and a chlorine-substituted phenyl group attached to an ethanol backbone. This compound is known for its stereoselective properties and is often used in the synthesis of pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chlorophenyl)-2-fluoroethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-chlorophenyl-2-fluoroacetone using chiral catalysts such as alcohol dehydrogenases (ADHs) or other stereoselective reducing agents . The reaction is usually carried out under mild conditions, often in the presence of a cofactor like NADH or NADPH, which facilitates the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale biocatalytic processes using engineered microorganisms or isolated enzymes. These processes are designed to maximize yield and enantioselectivity while minimizing the use of hazardous reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of more reduced alcohols or hydrocarbons.

Substitution: The fluorine or chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring high enantioselectivity.

Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials

Wirkmechanismus

The mechanism of action of (1R)-1-(3-Chlorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R)-1-(3-Chlorophenyl)-2-chloroethanol

- (1R)-1-(3-Chlorophenyl)-2-bromoethanol

- (1R)-1-(3-Chlorophenyl)-2-iodoethanol

Uniqueness

Compared to its analogs, (1R)-1-(3-Chlorophenyl)-2-fluoroethanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it particularly valuable in pharmaceutical and chemical research .

Biologische Aktivität

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol, a fluorinated organic compound, has gained attention in pharmacological research due to its potential biological activities. This compound belongs to a class of substances that exhibit interactions with various biological targets, particularly in the central nervous system (CNS) and cardiovascular system. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

- Chemical Formula: C8H8ClF

- Molecular Weight: 162.60 g/mol

- Structure: The compound features a chiral center, which influences its biological activity and interaction with receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that the fluorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.

1. Receptor Interaction

Studies have demonstrated that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2C subtype. This selectivity is significant as it suggests potential applications in treating mood disorders and anxiety.

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT2C | 81 nM | Agonist |

| 5-HT2A | Higher than 5-HT2C | Antagonist |

2. Pharmacological Effects

The compound has been evaluated for its effects on neurotransmitter release and uptake. In vitro studies indicate that it may enhance serotonin release while inhibiting reuptake, leading to increased synaptic availability of this neurotransmitter.

3. Toxicological Profile

While promising in terms of therapeutic potential, the toxicity profile of this compound must be considered. Research indicates that organic fluorides can exhibit unique toxicological effects compared to their inorganic counterparts. The compound's effects on cellular metabolism have been studied, revealing potential interference with acetate metabolism, which could lead to cytotoxicity at high concentrations .

Case Study 1: CNS Effects

In a study involving rodent models, administration of this compound resulted in observable changes in behavior consistent with increased serotonergic activity. The animals displayed reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects of the compound. It was found to modulate vascular tone through interactions with prostacyclin receptors, potentially offering therapeutic avenues for conditions such as hypertension .

Eigenschaften

IUPAC Name |

(1R)-1-(3-chlorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJUQCBPARCHN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.